molecular formula C9H5BrFNO2 B1409723 Methyl 5-bromo-2-cyano-3-fluorobenzoate CAS No. 1805104-24-8

Methyl 5-bromo-2-cyano-3-fluorobenzoate

Cat. No.: B1409723
CAS No.: 1805104-24-8
M. Wt: 258.04 g/mol
InChI Key: LGZZEWOEIWKDAX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyano-3-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at the 5-position, a cyano group at the 2-position, and a fluorine atom at the 3-position of the benzene ring. This compound is of significant interest in organic synthesis due to its multifunctional structure, which enables diverse reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its ester group (methyl) enhances solubility in organic solvents, making it a versatile intermediate in pharmaceutical and agrochemical research .

The synthesis of this compound typically involves halogenation and functionalization steps. For example, a related synthesis pathway described in the literature involves the use of 5-bromo-2-fluorobenzaldehyde as a precursor, reacting with thiol and cyanide-containing reagents under controlled conditions to introduce the cyano and ester groups .

Properties

IUPAC Name

methyl 5-bromo-2-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(10)3-8(11)7(6)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZZEWOEIWKDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cyano-3-fluorobenzoate typically involves the esterification of 5-bromo-2-cyano-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-3-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with different functional groups.

    Reduction: The major product is 5-bromo-2-amino-3-fluorobenzoate.

    Oxidation: The major product is 5-bromo-2-cyano-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 5-bromo-2-cyano-3-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-cyano-3-fluorobenzoate exerts its effects depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Properties of Methyl Esters and Substituted Benzoates

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents) Key Functional Groups
This compound 272.03 Not reported High (CH₃CN, EtOAc) Br, CN, F, COOCH₃
Methyl salicylate 152.15 -8.6 High (ethanol, ether) OH, COOCH₃
Sandaracopimaric acid methyl ester ~330 (estimated) Not reported Moderate (hexane, CH₂Cl₂) Diterpene backbone, COOCH₃
Dehydroabietic acid methyl ester 316.47 65–68 Low (polar solvents) Aromatic, COOCH₃



Key Observations:

  • Solubility: this compound exhibits higher solubility in polar aprotic solvents (e.g., CH₃CN) compared to diterpene-derived methyl esters like sandaracopimaric acid methyl ester, which favor nonpolar solvents .
  • Reactivity: The presence of electron-withdrawing groups (Br, CN, F) enhances electrophilic substitution reactivity at the benzene ring, distinguishing it from methyl salicylate, which undergoes nucleophilic acyl substitution due to its hydroxyl group .

Stability and Thermal Behavior

  • Thermal Stability: this compound is stable under reflux conditions in acetonitrile (70°C), as evidenced by its use in multi-step syntheses . In contrast, methyl esters of diterpenes (e.g., torulosic acid methyl ester) degrade at elevated temperatures, limiting their utility in high-temperature reactions .

Research Findings and Limitations

  • Gaps in Data: Direct experimental data on the melting point and vapor pressure of this compound are scarce in the literature. Comparisons rely on extrapolations from structurally related compounds (e.g., methyl salicylate’s volatility ).
  • Reactivity Studies: Research highlights its superior performance in palladium-catalyzed cross-coupling reactions compared to non-fluorinated analogs, attributed to the fluorine atom’s electron-withdrawing effects .

Biological Activity

Methyl 5-bromo-2-cyano-3-fluorobenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological interactions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzene ring with a bromine atom at the 5-position, a cyano group at the 2-position, and a fluorine atom at the 3-position. Its molecular formula is C9H6BrFNO2C_9H_6BrFNO_2, with a molecular weight of approximately 233.06 g/mol. The presence of halogen substituents (bromine and fluorine) and the cyano group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, influencing various metabolic pathways.
  • Receptor Binding : It might bind to cellular receptors, modulating signaling pathways that affect cell function.
  • Formation of Active Metabolites : The compound can undergo metabolic transformations, leading to the generation of active metabolites that have distinct biological effects.

Cytotoxicity Studies

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays have indicated that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Research Findings

Recent studies have focused on the biological implications of this compound:

  • Tyrosinase Inhibition : A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme involved in melanin production. Compounds with similar halogen substitutions demonstrated varying degrees of inhibition, suggesting that this compound could also influence tyrosinase activity .
  • Antimicrobial Activity : Research has shown that fluorinated benzoate derivatives can exhibit antibacterial and antifungal properties. While specific data on this compound are scarce, its structural similarities to known active compounds suggest potential antimicrobial efficacy .

Case Studies

StudyFindings
Tyrosinase Inhibition StudyRelated compounds showed IC50 values ranging from 6.18 µM to >200 µM against tyrosinase, indicating varying potency .
Cytotoxicity AssessmentCertain analogs exhibited significant cytotoxicity at low concentrations (e.g., IC50 <20 µM), warranting further exploration in cancer research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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